molecular formula C14H18N2O2 B14595573 5-[(2-tert-Butylphenoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one CAS No. 61190-94-1

5-[(2-tert-Butylphenoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B14595573
CAS No.: 61190-94-1
M. Wt: 246.30 g/mol
InChI Key: WMHMIBKTWKNRQB-UHFFFAOYSA-N
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Description

5-[(2-tert-Butylphenoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrazolone core, which is a versatile scaffold in medicinal chemistry, and a tert-butylphenoxy group that can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-tert-Butylphenoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one typically involves the reaction of 2-tert-butylphenol with a suitable pyrazolone precursor. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the phenol, followed by the addition of the pyrazolone precursor under controlled temperature conditions. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-[(2-tert-Butylphenoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the tert-butyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually in solvents like ethanol or ether.

    Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar solvents like DMF or DMSO.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazolone core.

    Reduction: Reduced forms of the compound, potentially altering the pyrazolone ring.

    Substitution: Substituted phenoxy derivatives with various functional groups replacing the tert-butyl group.

Scientific Research Applications

5-[(2-tert-Butylphenoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-[(2-tert-Butylphenoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2-Tert-butylphenoxy)methyl]-1-methyl-1,2,4-triazole
  • 4-methyl-2-N-(2-pyridylmethyl)aminophenol

Uniqueness

5-[(2-tert-Butylphenoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one is unique due to its specific structural features, such as the combination of a pyrazolone core with a tert-butylphenoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

61190-94-1

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

5-[(2-tert-butylphenoxy)methyl]-1,2-dihydropyrazol-3-one

InChI

InChI=1S/C14H18N2O2/c1-14(2,3)11-6-4-5-7-12(11)18-9-10-8-13(17)16-15-10/h4-8H,9H2,1-3H3,(H2,15,16,17)

InChI Key

WMHMIBKTWKNRQB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OCC2=CC(=O)NN2

Origin of Product

United States

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